molecular formula C20H30 B14250006 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne CAS No. 473666-96-5

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne

Cat. No.: B14250006
CAS No.: 473666-96-5
M. Wt: 270.5 g/mol
InChI Key: LMEKEHBZWVWWGF-UHFFFAOYSA-N
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Description

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne is a chemical compound with a unique structure characterized by multiple triple bonds and alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and alkyl groups can facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne: Similar in structure but with different substituents.

    This compound: Another compound with similar triple bonds but different alkyl groups.

Uniqueness

This compound is unique due to its specific arrangement of triple bonds and alkyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

473666-96-5

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

4,7-dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne

InChI

InChI=1S/C20H30/c1-9-11-19(7,15-17(3)4)13-14-20(8,12-10-2)16-18(5)6/h17-18H,15-16H2,1-8H3

InChI Key

LMEKEHBZWVWWGF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(CC(C)C)C#CC(C)(CC(C)C)C#CC

Origin of Product

United States

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